2-Chloro-6-fluoro-DL-phenylalanine

Overview

Description

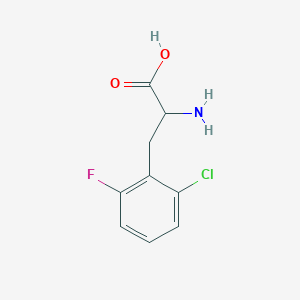

2-Chloro-6-fluoro-DL-phenylalanine is a chemical compound with the CAS Number: 603940-86-9 . It has a molecular weight of 217.63 and its IUPAC name is 2-chloro-6-fluorophenylalanine . The compound is solid in physical form .

Synthesis Analysis

The synthesis of fluorinated phenylalanines, including 2-Chloro-6-fluoro-DL-phenylalanine, has been a topic of interest in drug research over the last few decades . Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .Molecular Structure Analysis

The InChI code for 2-Chloro-6-fluoro-DL-phenylalanine is 1S/C9H9ClFNO2/c10-6-2-1-3-7 (11)5 (6)4-8 (12)9 (13)14/h1-3,8H,4,12H2, (H,13,14) . The InChI key is GCLUSJAPDJYKDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-DL-phenylalanine is a solid . It is stored at ambient temperature . The compound has a molecular weight of 217.63 .Scientific Research Applications

Medicinal Chemistry: Ligand Design

2-Chloro-6-fluoro-DL-phenylalanine: is utilized in medicinal chemistry for the design of ligands that can interact with specific receptors or enzymes . The incorporation of fluorine atoms can significantly alter the binding affinity and selectivity of these ligands due to the unique electronic properties of fluorine.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound serves as a tool for studying enzyme mechanisms. Its structural similarity to phenylalanine allows it to act as an inhibitor or a substrate analogue, providing insights into enzyme-substrate interactions and aiding in the development of enzyme inhibitors .

Pharmaceuticals: Drug Development

The introduction of chloro and fluoro groups into phenylalanine derivatives like 2-Chloro-6-fluoro-DL-phenylalanine can lead to the development of novel pharmaceuticals. These modifications can enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved membrane permeability .

Chemical Synthesis: Building Blocks

This compound is a valuable building block in organic synthesis. It can be used to introduce fluorinated aromatic rings into more complex molecules, which is particularly beneficial in the synthesis of agrochemicals and pharmaceuticals .

Laboratory Diagnostics: Analytical Standards

2-Chloro-6-fluoro-DL-phenylalanine: can be employed as an analytical standard in laboratory diagnostics to calibrate instruments or validate analytical methods, ensuring accurate measurement of phenylalanine levels in biological samples .

Industrial Applications: Material Science

In material science, the compound’s unique properties can be exploited to modify the surface characteristics of materials. For instance, fluorinated compounds are known for their hydrophobicity, which can be useful in creating water-resistant coatings .

Medical Research: Imaging Agents

The fluorine atom in 2-Chloro-6-fluoro-DL-phenylalanine makes it a potential candidate for the development of imaging agents used in positron emission tomography (PET) scans. Fluorine-18 labeled compounds are particularly valuable in this regard .

Enzymatic Synthesis: Fluorinated Compounds

The enzymatic synthesis of fluorinated compounds, including 2-Chloro-6-fluoro-DL-phenylalanine , is an area of interest due to the growing demand for such compounds in various industries, including pharmaceuticals and agrochemicals .

Future Directions

Fluorinated phenylalanines, including 2-Chloro-6-fluoro-DL-phenylalanine, have been a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential . Future research may focus on further exploring their potential as enzyme inhibitors, therapeutic agents, and their role in modulating the properties of peptides and proteins .

properties

IUPAC Name |

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLUSJAPDJYKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

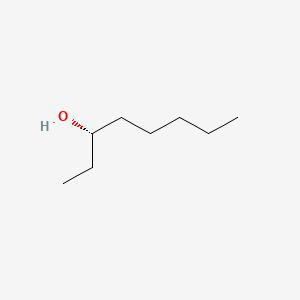

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407396 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-DL-phenylalanine | |

CAS RN |

603940-86-9 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)

![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)